2-Methylvaleric acid

Description

This compound has been reported in Pelargonium graveolens with data available.

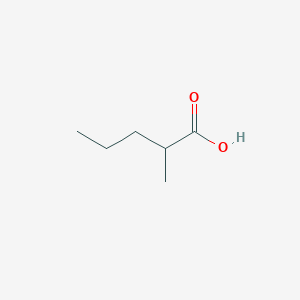

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMEVBMNZIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021633 | |

| Record name | 2-Methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |

| Record name | 2-Methylvaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.922 | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 2-Methylvaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-61-0, 27936-41-0, 22160-39-0 | |

| Record name | 2-Methylvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027936410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Experimental Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylvaleric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this branched-chain short-chain fatty acid. This document details experimental methodologies for its synthesis and analysis, presents its spectral data, and explores its biological significance, particularly its role as a signaling molecule interacting with G protein-coupled receptors and histone deacetylases. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain saturated fatty acid.[1] It is a colorless liquid with a pungent, acrid odor.[2] In recent years, as a member of the short-chain fatty acid (SCFA) family produced by gut microbiota, this compound has garnered interest for its potential role in host metabolism and cellular signaling.[3][4] This guide serves as a technical resource, consolidating the available information on its chemical properties, providing detailed experimental protocols, and illustrating its known biological interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylpentanoic acid | [1] |

| Synonyms | This compound, α-Methylvaleric acid, Methylpropylacetic acid | [1] |

| CAS Number | 97-61-0 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, acrid | [2] |

| Density | 0.931 g/mL at 25 °C | [5] |

| Boiling Point | 196-197 °C | [5] |

| Melting Point | -85 °C | [6] |

| Flash Point | 93 °C (closed cup) | [5] |

| Solubility in Water | 13 g/L | [2][7] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [8] |

| pKa | ~4.78 | [9] |

| Refractive Index (n20/D) | 1.414 | [5] |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 2: Summary of Spectral Data for this compound

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR | Data available, shows characteristic peaks for the alkyl chain and the carboxylic acid proton. |

| ¹³C NMR | Data available, indicates the presence of six distinct carbon environments. |

| Infrared (IR) | Shows a strong, broad absorption for the O-H stretch of the carboxylic acid, and a sharp, strong absorption for the C=O stretch. |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns for a carboxylic acid. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, adapted from established chemical procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2-methyl-1-pentanol.

Experimental Workflow for Synthesis

Detailed Methodology:

-

Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, place 2-methyl-1-pentanol. Prepare a solution of potassium permanganate in water.

-

Oxidation: Slowly add the potassium permanganate solution to the alcohol with constant stirring and cooling in an ice bath to maintain the reaction temperature.

-

Acidification: After the addition is complete, slowly add dilute sulfuric acid to the reaction mixture.

-

Work-up: Decolorize any excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite). Separate the organic layer. The aqueous layer is then extracted multiple times with diethyl ether.

-

Purification: Combine the initial organic layer and the ether extracts. Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is then purified by distillation.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Experimental Workflow for pKa Determination

References

- 1. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages | PLOS One [journals.plos.org]

- 7. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. gsartor.org [gsartor.org]

An In-depth Technical Guide on 2-Methylvaleric Acid: Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid, systematically known as 2-methylpentanoic acid, is a branched-chain fatty acid with significant implications in various scientific fields, including flavor and fragrance chemistry, and as a potential biomarker in metabolic diseases. The presence of a chiral center at the second carbon atom gives rise to two distinct stereoisomers, (R)- and (S)-2-methylvaleric acid, each with unique optical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound and its enantiomers. It also details an experimental protocol for the chiral resolution of this compound and explores its biological relevance.

Structure and Physicochemical Properties

This compound is a carboxylic acid with the chemical formula C6H12O2.[1][2][3] Its structure consists of a pentanoic acid backbone with a methyl group substituted at the α-carbon (carbon-2).[1][3] This substitution creates a chiral center, leading to the existence of two enantiomers.[1][2] The racemic mixture is a colorless to pale yellow liquid with a pungent, cheesy, or sour odor.[4]

A summary of the key physicochemical properties of racemic this compound and its individual stereoisomers is presented in Table 1. The (R)-enantiomer is levorotatory, denoted by a negative sign (-) in its optical rotation, while the (S)-enantiomer is dextrorotatory (+).

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-(-)-2-Methylvaleric Acid | (S)-(+)-2-Methylvaleric Acid |

| Synonyms | (±)-2-Methylpentanoic acid | (2R)-2-Methylpentanoic acid | (2S)-2-Methylpentanoic acid |

| CAS Number | 97-61-0[3] | 49642-47-9[1] | 1187-82-2[2] |

| Molecular Formula | C6H12O2[1][2][3] | C6H12O2[1] | C6H12O2[2] |

| Molecular Weight | 116.16 g/mol [1][2] | 116.16 g/mol [1] | 116.16 g/mol [2] |

| Boiling Point | 196-197 °C | Not available | Not available |

| Density | 0.931 g/mL at 25 °C | Not available | Not available |

| Specific Rotation ([α]D) | 0° | Negative | Positive |

| SMILES | CCCC(C)C(=O)O[2] | CCC--INVALID-LINK--C(=O)O[1] | CCC--INVALID-LINK--C(=O)O[2] |

Stereoisomers of this compound

The presence of a stereocenter at the C2 position results in two non-superimposable mirror images of this compound: the (R) and (S) enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through chiral resolution. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Materials:

-

Racemic this compound

-

(R)-(+)-1-phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: Dissolve racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with constant stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of (R)-2-methylvaleric acid with (R)-1-phenylethylamine, will precipitate out of the solution.

-

Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Extraction: Extract the liberated (R)-2-methylvaleric acid with diethyl ether.

-

Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-2-methylvaleric acid.

-

Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt (the salt of (S)-2-methylvaleric acid with (R)-1-phenylethylamine). This can be worked up in a similar manner (acidification and extraction) to obtain the (S)-(+)-2-methylvaleric acid, although it may be less enantiomerically pure and require further purification.

Biological Significance and Stereospecificity

This compound is recognized as a short-chain fatty acid (SCFA) that can be produced by the metabolism of branched-chain amino acids by gut microbiota.[5] SCFAs, in general, are known to play a crucial role in host energy metabolism and inflammatory responses, often through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[5] Decreased levels of this compound in the feces have been associated with metabolic diseases such as type 2 diabetes in mouse models.[5]

While much of the current research focuses on the racemic mixture, it is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities. This stereoselectivity arises from the specific three-dimensional interactions with chiral biological macromolecules such as enzymes and receptors.[6][7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Although specific studies detailing the differential biological activities of (R)- and (S)-2-methylvaleric acid are not extensively available, the general principles of stereospecificity in drug metabolism and action suggest that the two enantiomers could have distinct effects on GPCRs or HDACs. Further research is warranted to elucidate the specific roles of each enantiomer in metabolic signaling pathways.

Conclusion

This compound is a chiral carboxylic acid with two enantiomers, (R)- and (S)-, which possess distinct optical properties. The growing interest in the role of short-chain fatty acids in health and disease underscores the importance of studying the individual stereoisomers of such compounds. The experimental protocol for chiral resolution provided herein offers a practical approach for isolating these enantiomers for further investigation. Future research should focus on elucidating the specific biological activities of (R)- and (S)-2-methylvaleric acid to fully understand their potential roles in metabolic regulation and as therapeutic agents or biomarkers.

References

- 1. 2-Methylpentanoic acid, (R)- | C6H12O2 | CID 6950109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of the physicochemical basis of enantiomeric enrichment: The example of alpha-phenylethylamine with achiral dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of 2-Methylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences of 2-Methylvaleric acid, a branched-chain fatty acid with significant interest in various scientific fields, including flavor chemistry, microbiology, and metabolic research. This document details its presence in a range of natural sources, provides methodologies for its analysis, and illustrates its biosynthetic pathways.

Natural Occurrence of this compound

This compound, also known as 2-methylpentanoic acid, is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of numerous foods and plants. Its presence is primarily attributed to microbial metabolism, particularly the breakdown of branched-chain amino acids.

Key Natural Sources:

-

Fermented Foods: Cheeses, particularly aged varieties, are significant sources of this compound. The metabolic activity of various bacteria and molds during ripening leads to the breakdown of the amino acid isoleucine, a precursor to this compound. It is also found in other fermented products like wine and rum, where it contributes to the complex bouquet of aromas[1][2][3][4][5].

-

Ruminant Products: Lamb and mutton are known to contain this compound. This is due to the microbial fermentation of branched-chain amino acids in the rumen of these animals[6][7]. The resulting branched-chain fatty acids are then incorporated into the animal's fat and muscle tissues.

-

Fruits and Vegetables: Traces of this compound have been reported in fruits such as cherimoya and papaya, as well as in baked potatoes[1][8][9][10].

-

Beverages: Coffee and tea have been identified as containing this compound, which contributes to their complex flavor profiles[1][11][12][13].

-

Plants and Essential Oils: The plant kingdom is another source of this compound. It has been reported in the essential oil of Pelargonium graveolens (rose geranium) and in the plant Campomanesia adamantium[14][15][16][17].

-

Microbial Metabolism: this compound is a known product of the metabolism of branched-chain amino acids by gut microbes[18].

Quantitative Data on this compound and Related Branched-Chain Fatty Acids

Quantifying the exact concentration of this compound in natural sources can be challenging due to its volatility and the complexity of the food matrices. The following tables summarize available quantitative data for this compound and other closely related branched-chain fatty acids (BCFAs) in various natural sources.

Table 1: Concentration of this compound and its Precursor in Cheese

| Cheese Type | Compound | Concentration | Reference |

| PDO Salers | 4-methyl-2-oxovaleric acid | Detected | [19] |

| PDO Cantal | 4-methyl-2-oxovaleric acid | Not Detected | [19] |

Table 2: General Content of Branched-Chain Fatty Acids (BCFAs) in Ruminant Meat

| Meat Type | BCFAs as % of Total Fatty Acids | Key BCFAs Identified | Reference |

| Lamb | Variable | Iso- and anteiso- C14:0, C15:0, C16:0, C17:0 | [6][7] |

| Mutton | Variable | Iso- and anteiso- C14:0, C15:0, C16:0, C17:0 | [6][7] |

Table 3: Volatile Compounds Identified in Cherimoya Fruit (Annona cherimola Mill.)

| Compound | Relative Abundance (%) | Reference |

| Esters | Major components | [8][9] |

| Terpenes | Major components | [10] |

| This compound | Trace amounts |

Experimental Protocols

The accurate analysis of this compound in natural sources requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for its quantification.

Extraction of this compound from Fermented Foods (e.g., Cheese)

This protocol is a general guideline for the extraction of volatile fatty acids from a solid food matrix.

Materials:

-

Cheese sample

-

Internal standard (e.g., 2-ethylbutyric acid)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: A known weight of the cheese sample is homogenized.

-

Internal Standard Spiking: A known amount of the internal standard is added to the homogenized sample. This allows for accurate quantification by correcting for losses during sample preparation.

-

Acidification: The sample is acidified with HCl to protonate the fatty acids, making them more soluble in organic solvents.

-

Solvent Extraction: The acidified sample is extracted multiple times with diethyl ether. The organic layers are collected.

-

Drying: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.

-

Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.

-

GC-MS Analysis: The concentrated extract is injected into the GC-MS for separation and quantification.

GC-MS Analysis of Short-Chain Fatty Acids

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid analysis (e.g., DB-FFAP, HP-5MS)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C (hold for 1 min)

-

Ramp: 10 °C/min to 170 °C (hold for 2 min)

-

Ramp: 50 °C/min to 240 °C (hold for 9.6 min)

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Split (e.g., 20:1)

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 250 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 30-300

Quantification:

The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of this compound.

Biosynthetic Pathways

The primary route for the natural formation of this compound is through the catabolism of the branched-chain amino acid L-isoleucine by various microorganisms.

Isoleucine Catabolism to this compound

This pathway is prevalent in lactic acid bacteria found in fermented foods and in the microbial ecosystem of the rumen.

Caption: Catabolic pathway of L-isoleucine to this compound.

The process begins with the transamination of L-isoleucine to its corresponding α-keto acid, 2-keto-3-methylvaleric acid. This intermediate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. Finally, the thioester bond is hydrolyzed to yield this compound.

Overview of Branched-Chain Fatty Acid Synthesis from Amino Acids

This compound belongs to the family of branched-chain fatty acids (BCFAs). The biosynthesis of other BCFAs, such as isobutyric acid and isovaleric acid, follows similar pathways starting from the amino acids L-valine and L-leucine, respectively.

Caption: Biosynthesis of branched-chain fatty acids from amino acids.

This diagram illustrates the parallel pathways for the conversion of L-valine, L-leucine, and L-isoleucine into their respective branched-chain fatty acids. This metabolic network is a key contributor to the flavor complexity of fermented foods and ruminant products.

References

- 1. Conocimientos actuales sobre los compuestos del aroma de la chirimoya: Current knowledge about aroma compounds of cherimoya | Ciencia y Tecnología de Alimentos [revcitecal.iiia.edu.cu]

- 2. mdpi.com [mdpi.com]

- 3. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methyl valeric acid [thegoodscentscompany.com]

- 5. 2-methyl valeric acid [perflavory.com]

- 6. Chemical composition and fatty acid content in lamb and adult sheep meat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavor analysis by HRGC/FT‐IR: Cherimoya (Annona cherimolia, mill.) fruit volatiles | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Acids in Coffee: A Review of Sensory Measurements and Meta-Analysis of Chemical Composition — Specialty Coffee Association [sca.coffee]

- 12. escholarship.org [escholarship.org]

- 13. Acids in coffee: A review of sensory measurements and meta-analysis of chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 2-Methylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 2-methylvaleric acid, a branched-chain fatty acid of significant interest in metabolic research and drug development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) produced through the metabolism of branched-chain amino acids (BCAAs) by various microorganisms, including gut microbiota.[1] Its relevance extends to being a potential biomarker for metabolic diseases such as type 2 diabetes.[1] The biosynthesis of this compound is intrinsically linked to the catabolic pathway of L-isoleucine.

The Core Biosynthetic Pathway

The primary route for the biosynthesis of this compound is through the degradation of L-isoleucine. This multi-step enzymatic pathway converts L-isoleucine into 2-methylvaleryl-CoA, which is subsequently hydrolyzed to yield this compound. The key intermediate in this pathway is 2-oxo-3-methylvalerate.

The pathway can be broadly divided into two stages:

-

Stage 1: Biosynthesis of 2-oxo-3-methylvalerate from L-Isoleucine. This stage is part of the common BCAA catabolism.

-

Stage 2: Conversion of 2-oxo-3-methylvalerate to this compound. This stage involves oxidative decarboxylation and subsequent hydrolysis.

The overall transformation is as follows:

L-Isoleucine → 2-Oxo-3-methylvalerate → 2-Methylbutyryl-CoA → this compound

dot

Quantitative Data

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes involved.

| Enzyme | EC Number | Substrate(s) | Product(s) | Organism | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| Branched-chain amino acid aminotransferase (BCAT) | 2.6.1.42 | L-Isoleucine, α-ketoglutarate | 2-Oxo-3-methylvalerate, L-glutamate | Escherichia coli | 0.4 ± 0.1 | 15.3 ± 1.2 | 8.0 | - |

| Branched-chain α-keto acid dehydrogenase complex (BCKDC) | 1.2.4.4 | 2-Oxo-3-methylvalerate, CoA, NAD+ | 2-Methylbutyryl-CoA, CO2, NADH, H+ | Homo sapiens | 0.021 ± 0.003 | - | 7.4 | 37 |

| Acyl-CoA Thioesterase | 3.1.2.- | 2-Methylbutyryl-CoA, H2O | This compound, CoA | - | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

General Experimental Workflow

The study of this pathway typically involves enzyme expression and purification, activity assays, and product quantification.

dot

Assay for Branched-chain α-keto acid dehydrogenase complex (BCKDC) Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKDC.

Materials:

-

Purified BCKDC enzyme

-

2-Oxo-3-methylvalerate (substrate)

-

Coenzyme A (CoA)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, CoA, and NAD+.

-

Add the purified BCKDC enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, 2-oxo-3-methylvalerate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Assay for Dihydroxy-acid Dehydratase (DHAD) Activity

This protocol details a colorimetric assay for DHAD, an enzyme upstream of BCKDC in the isoleucine biosynthesis pathway.[2]

Materials:

-

Purified DHAD enzyme

-

(R,S)-2,3-dihydroxyisovalerate (substrate)

-

Tris-HCl buffer (pH 8.5)

-

MgCl2

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the purified DHAD enzyme.[2]

-

Initiate the reaction by adding the substrate, (R,S)-2,3-dihydroxyisovalerate.[2]

-

Incubate the reaction at a controlled temperature (e.g., 37°C).[2]

-

At various time points, take aliquots and stop the reaction by adding TCA.[2]

-

Add DNPH solution to the quenched aliquots to derivatize the 2-ketoisovalerate product.[2]

-

Measure the absorbance of the resulting hydrazone at 520 nm to quantify the product formed.[2]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in biological samples.

Materials:

-

Biological sample (e.g., microbial culture supernatant)

-

Internal standard (e.g., deuterated this compound)

-

Extraction solvent (e.g., diethyl ether)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Acidify the sample with HCl to a pH of ~2.

-

Add the internal standard.

-

Extract the short-chain fatty acids with an organic solvent.

-

Dry the organic extract under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add the derivatization agent and incubate at 60°C for 30 minutes to form volatile silyl esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature gradient program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

-

Conclusion

The biosynthesis of this compound is a key metabolic process with implications for host-microbe interactions and metabolic health. This guide provides a foundational understanding of the core pathway, associated quantitative data, and essential experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved, particularly the final thioesterase step, and to understand the regulatory mechanisms governing this pathway in different biological contexts. This knowledge will be crucial for the development of novel therapeutic strategies and diagnostic tools related to metabolic disorders.

References

The Biological Role of 2-Methylvaleric Acid in the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid, a branched-chain fatty acid (BCFA) produced by the gut microbiota through the metabolism of the amino acid isoleucine, is emerging as a significant signaling molecule in host-microbe interactions. This technical guide provides an in-depth overview of the biological roles of this compound, focusing on its production by gut bacteria, its impact on host cellular signaling pathways, and its influence on intestinal barrier function and immune modulation. Detailed experimental protocols for the quantification of this compound and the investigation of its physiological effects are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The gut microbiota produces a vast array of metabolites that play crucial roles in host physiology and pathophysiology. Among these are short-chain fatty acids (SCFAs), which have been extensively studied for their beneficial effects. A less-explored but increasingly important subclass of SCFAs is the branched-chain fatty acids (BCFAs), which are primarily derived from the microbial fermentation of branched-chain amino acids. This compound, a C6 BCFA, is synthesized from the breakdown of isoleucine by various gut commensal bacteria. Emerging evidence suggests that this compound is not merely a metabolic byproduct but an active signaling molecule that can modulate host cellular processes, including immune responses and intestinal barrier integrity. This guide will delve into the known biological functions of this compound within the gut ecosystem and its interactions with the host.

Production of this compound by Gut Microbiota

This compound is a product of protein fermentation in the colon. Specifically, it is derived from the catabolism of the branched-chain amino acid L-isoleucine by anaerobic bacteria.[1] While the complete list of this compound-producing bacteria is still under investigation, studies on rumen and gut microbiota have identified several bacterial genera capable of this conversion. For instance, some species within the phyla Firmicutes and Bacteroidetes are known to possess the enzymatic machinery for branched-chain amino acid fermentation.[2] The production of this compound is influenced by dietary protein intake and the composition of the gut microbiota.

In Vitro Fermentation Models for Studying this compound Production

In vitro gut fermentation models are invaluable tools for studying the production of microbial metabolites under controlled conditions. These models range from simple batch cultures to complex, multi-compartmental continuous systems that mimic the different regions of the colon.[3][4][5][6][7]

Experimental Protocol: Batch Culture Fermentation for this compound Production

This protocol describes a basic batch fermentation system to assess the potential of a specific bacterial strain or a fecal microbial community to produce this compound from isoleucine.

Materials:

-

Anaerobic chamber or workstation

-

Sterile fermentation vessels (e.g., serum bottles)

-

Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)

-

L-isoleucine solution (sterile)

-

Fecal slurry or pure bacterial culture

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for SCFA analysis

Procedure:

-

Prepare the basal fermentation medium and autoclave.

-

In an anaerobic chamber, dispense the medium into sterile fermentation vessels.

-

Inoculate the medium with either a fresh fecal slurry (typically 1-10% w/v) or a pure culture of the bacterium of interest.

-

Add a known concentration of sterile L-isoleucine solution to the vessels. Include a control group without added isoleucine.

-

Seal the vessels and incubate at 37°C for a defined period (e.g., 24-48 hours).

-

At desired time points, collect samples from the fermentation vessels.

-

Centrifuge the samples to pellet bacterial cells and debris.

-

Analyze the supernatant for this compound concentration using GC-MS or LC-MS/MS.

Quantitative Data on this compound

The concentration of this compound in the gut can vary depending on diet, age, and host health status. While data specifically for this compound is limited, studies on valeric acid (a related SCFA) provide some insights.

| Sample Type | Organism | Concentration Range (feces) | Reference |

| Valeric Acid | Human (1-year-old infants) | Mean: ~0.8 mmol/kg | [8] |

| Valeric Acid | Human (13-year-old adolescents) | Not specified, but lower levels linked to eczema and food allergy | [8][9] |

| This compound | Mice (fecal) | Detected but not quantified | [10] |

| Various SCFAs | Mice (cecal contents) | Acetate: >200-fold higher in SPF vs. GF mice | [11] |

Table 1: Reported Concentrations of Valeric Acid and related SCFAs in Fecal and Cecal Samples.

Biological Roles and Signaling Pathways

This compound exerts its biological effects through various mechanisms, primarily by acting as a ligand for G protein-coupled receptors (GPCRs) and as an inhibitor of histone deacetylases (HDACs).

G Protein-Coupled Receptor (GPCR) Signaling

This compound, along with other SCFAs, can activate Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[12] These receptors are expressed on various cell types in the gut, including intestinal epithelial cells and immune cells.

Activation of FFAR2 and FFAR3 by this compound can trigger distinct downstream signaling cascades. FFAR2 is coupled to both Gαi/o and Gαq/11 proteins, while FFAR3 is primarily coupled to Gαi/o.[13][14]

-

Gαi/o pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C (PLC) and downstream signaling pathways like the MAP kinase cascade.[14]

-

Gαq/11 pathway (FFAR2): Activation of this pathway stimulates PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

These signaling events can influence a range of cellular responses, including hormone secretion, immune cell recruitment, and regulation of inflammation.[15] Studies have also shown that FFAR2 and FFAR3 can form heterodimers, leading to unique signaling outcomes that are distinct from the individual receptors.[16][17][18][19]

Histone Deacetylase (HDAC) Inhibition

This compound, like other SCFAs such as butyrate and valerate, can act as a histone deacetylase (HDAC) inhibitor.[20][21] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can promote histone acetylation, resulting in a more open chromatin state and increased gene expression. This epigenetic modification can influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. The inhibitory effect of SCFAs on HDACs is thought to be a key mechanism underlying their anti-inflammatory and anti-proliferative properties.[22]

Impact on Intestinal Barrier Function

The intestinal epithelial barrier is crucial for maintaining gut homeostasis by preventing the translocation of harmful luminal contents into the circulation. This barrier is maintained by tight junctions (TJs), which are complex protein structures that seal the paracellular space between epithelial cells. Key components of TJs include claudins, occludin, and zonula occludens (ZO) proteins.

SCFAs have been shown to enhance intestinal barrier function. While direct evidence for this compound is still emerging, studies on related SCFAs like valerate and butyrate have demonstrated their ability to increase the expression of TJ proteins such as claudin-1, occludin, and ZO-1 in Caco-2 cell monolayers, a widely used in vitro model of the intestinal epithelium.[23][24] This leads to an increase in transepithelial electrical resistance (TEER), a measure of barrier integrity.

Experimental Protocol: Caco-2 Cell Monolayer Model for Intestinal Barrier Function

This protocol outlines the use of Caco-2 cells to assess the effect of this compound on intestinal barrier integrity.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM) and supplements

-

Transwell® permeable supports

-

This compound solution (sterile)

-

Millicell® ERS-2 Voltohmmeter for TEER measurement

-

Fluorescently labeled marker (e.g., FITC-dextran) for paracellular permeability assay

-

Reagents for Western blotting or RT-qPCR to measure TJ protein expression

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring TEER.

-

Once a stable TEER is achieved, treat the cells with different concentrations of this compound in the apical compartment. Include an untreated control group.

-

Measure TEER at various time points after treatment.

-

To assess paracellular permeability, add a fluorescently labeled marker (e.g., FITC-dextran) to the apical compartment and measure its appearance in the basolateral compartment over time using a fluorescence plate reader.

-

At the end of the experiment, lyse the cells and analyze the expression of TJ proteins (claudin-1, occludin, ZO-1) by Western blotting or RT-qPCR.

Immune Modulation

This compound can modulate the immune system through its interaction with FFARs on immune cells and by inhibiting HDACs. One of the key inflammatory pathways influenced by SCFAs is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines.[25][26] Studies have shown that BCFAs can inhibit the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and promoting intestinal epithelial integrity.[1]

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in complex biological samples like feces and cecal contents is crucial for understanding its physiological relevance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds like SCFAs. Derivatization is often required to improve the volatility and chromatographic properties of these acids.

Experimental Protocol: GC-MS Analysis of this compound with Isobutyl Chloroformate Derivatization

This protocol is adapted from a method for rapid SCFA profiling in fecal samples.[27][28][29]

Materials:

-

Fecal or cecal sample

-

Internal standard (e.g., 2-ethylbutyric acid or a deuterated analog of this compound)

-

Pyridine

-

Isobutanol

-

Isobutyl chloroformate

-

n-Hexane

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize the fecal or cecal sample in water. Centrifuge to pellet solids.

-

Extraction: To the supernatant, add the internal standard, pyridine, and isobutanol.

-

Derivatization: Add isobutyl chloroformate and vortex to initiate the derivatization reaction.

-

Liquid-Liquid Extraction: Extract the derivatized SCFAs with n-hexane.

-

Analysis: Inject the hexane layer into the GC-MS system for analysis.

-

Quantification: Quantify this compound based on the peak area relative to the internal standard using a calibration curve prepared with standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of SCFAs and can often be performed with or without derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a general workflow for targeted SCFA analysis.[30][31][32]

Materials:

-

Fecal or cecal sample

-

Internal standard (e.g., deuterated this compound)

-

Extraction solvent (e.g., acidified water or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize the sample in the extraction solvent containing the internal standard.

-

Extraction: Vortex and centrifuge the sample to pellet solids.

-

Derivatization (Optional): If required for improved sensitivity, derivatize the supernatant using a reagent such as 3-nitrophenylhydrazine (3-NPH).

-

Analysis: Inject the supernatant (or derivatized sample) into the LC-MS/MS system.

-

Quantification: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. Quantify using a calibration curve.

Conclusion and Future Directions

This compound is a microbially-derived metabolite with significant potential to influence host physiology. Its roles in modulating host signaling through GPCRs and HDAC inhibition, as well as its impact on intestinal barrier function and immune responses, highlight its importance in the context of gut health and disease. Further research is needed to fully elucidate the specific bacterial producers of this compound, its precise concentrations in different gut environments, and the detailed molecular mechanisms underlying its diverse biological activities. A deeper understanding of the role of this compound could pave the way for novel therapeutic strategies targeting the gut microbiota and its metabolites for the prevention and treatment of a range of diseases.

References

- 1. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Frontiers | Stepwise Development of an in vitro Continuous Fermentation Model for the Murine Caecal Microbiota [frontiersin.org]

- 6. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

- 11. journals.plos.org [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Molecular characterization of free fatty acid receptors FFAR2 and FFAR3 in the domestic cat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. FFAR2 | Abcam [abcam.cn]

- 16. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 18. researchgate.net [researchgate.net]

- 19. dbs.nus.edu.sg [dbs.nus.edu.sg]

- 20. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Theaflavins enhance intestinal barrier of Caco-2 Cell monolayers through the expression of AMP-activated protein kinase-mediated Occludin, Claudin-1, and ZO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glutamine regulates Caco-2 cell tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-κB in the regulation of epithelial homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-κB Regulates Intestinal Epithelial Cell and Bile Salt-Induced Migration After Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem-agilent.com [chem-agilent.com]

- 28. agilent.com [agilent.com]

- 29. Rapid profiling method for mammalian feces short chain fatty acids by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. lipidmaps.org [lipidmaps.org]

- 32. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylvaleric Acid: Synonyms, Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylvaleric acid, a branched-chain fatty acid of growing interest in various scientific fields. This document details its nomenclature and synonyms, physico-chemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and its biological roles, particularly as a short-chain fatty acid (SCFA) influencing cellular signaling pathways.

Nomenclature and Synonyms

This compound is a carboxylic acid with a five-carbon chain (valeric acid) and a methyl group at the second carbon (alpha-carbon). Its systematic and common names, along with various identifiers, are crucial for accurate identification in research and commerce.

The standard IUPAC name for this compound is 2-methylpentanoic acid .[1][2] It is also widely known by its common name, This compound .[1][3] Other synonyms include alpha-methylvaleric acid and methylpropylacetic acid.[1][2]

For unambiguous identification, a variety of registry numbers and codes are used across different databases and regulatory bodies.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 97-61-0 | [1][3][4] |

| EC Number | 202-594-9 | [1][4] |

| FEMA Number | 2754 | [1][3] |

| Beilstein Registry Number | 1720655 | [3] |

| PubChem CID | 7341 | [1] |

| ChEBI ID | CHEBI:167644 | [1] |

| UNII | 26A19CG6J9 | [1] |

Physico-Chemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in experimental settings, and for the interpretation of analytical data.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent, cheesy, sour | [3] |

| Melting Point | -85 °C | [3] |

| Boiling Point | 196-197 °C | [3] |

| Density | 0.931 g/mL at 25 °C | [3] |

| Solubility in Water | 13 g/L | [3] |

| pKa | 4.782 at 25 °C | [3] |

| Refractive Index (n20/D) | 1.414 | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available in public databases. | [3] |

| ¹³C NMR | Spectral data available in public databases. | |

| Infrared (IR) Spectroscopy | ATR-IR spectra are publicly available. | [3] |

| Mass Spectrometry (MS) | GC-MS data shows a prominent peak at m/z 74. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended for practical application in a laboratory setting.

Synthesis of 2-Methylpentanoic Acid via Malonic Ester Synthesis

This protocol outlines a common and effective method for the laboratory-scale synthesis of 2-methylpentanoic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromopropane

-

1-Bromoethane

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

First Alkylation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromopropane dropwise and then reflux the mixture for 2-3 hours.

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromoethane. Reflux the mixture for another 2-3 hours.

-

Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester groups. Acidify the cooled reaction mixture with concentrated hydrochloric acid. Heat the mixture to effect decarboxylation until the evolution of CO₂ ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude 2-methylpentanoic acid can be purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source and gauge

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask along with boiling chips.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 196-197 °C at atmospheric pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for fatty acid analysis (e.g., DB-5ms).

Sample Preparation:

-

Derivatization: For improved volatility and chromatographic performance, derivatize the carboxylic acid to its methyl ester. A common method is to use BF₃ in methanol. To 1 mg of the sample, add 1 mL of 14% BF₃ in methanol and heat at 60 °C for 30 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate. The upper hexane layer containing the methyl ester is collected for analysis.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

Analysis by NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Filter the solution through a pipette with a small cotton plug into a clean and dry 5 mm NMR tube.[6][7]

Analysis by FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid this compound onto the center of a clean, dry salt plate (e.g., KBr or NaCl).[2][8]

-

Place a second salt plate on top and gently press to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder for analysis.

Biological Significance and Signaling Pathways

This compound, as a branched-chain SCFA, is produced by the gut microbiota from the fermentation of dietary fiber and the metabolism of branched-chain amino acids.[5] SCFAs, including this compound, play a crucial role in host-microbe interactions and cellular signaling.

G Protein-Coupled Receptor (GPCR) Activation

SCFAs are known to activate several G protein-coupled receptors, such as FFAR2 (GPR43) and FFAR3 (GPR41). This activation can initiate various downstream signaling cascades that regulate inflammatory responses and energy metabolism.

Caption: General GPCR signaling pathway activated by SCFAs.

Histone Deacetylase (HDAC) Inhibition

This compound and other SCFAs can also act as inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, these molecules can modulate gene expression through epigenetic mechanisms.

Caption: Mechanism of HDAC inhibition by this compound.

Biosynthesis of Short-Chain Fatty Acids

The production of this compound and other SCFAs by the gut microbiota is a key metabolic process. This diagram illustrates the general pathways for SCFA biosynthesis.

Caption: Biosynthesis of SCFAs by gut microbiota.

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Physical Properties of 2-Methylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methylvaleric acid, specifically its boiling and melting points. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.

Core Physical Properties of this compound

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.[1] Its physical characteristics are crucial for a variety of applications, including its use as a flavoring agent and in scientific research.[2][3]

Quantitative Data Summary

The boiling and melting points of this compound are summarized in the table below. These values are critical for handling, storage, and application in various experimental and industrial settings.

| Physical Property | Value |

| Boiling Point | 196-198°C[2][3][4] |

| Melting Point | -85°C[2][3][5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling and melting points of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] For a pure compound, the boiling point is a characteristic physical property that can be used for identification and purity assessment.[7] The Thiele tube method is a common and effective technique for this determination, especially when working with small sample volumes.[8][9]

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or fusion tube.[6][9]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid sample.[6]

-

Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][8] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band is above the oil level to prevent softening.[10][11]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or other heat source.[8][9] The unique shape of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating.[11]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling becomes vigorous.[8][9]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6][8]

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[12][13] For pure crystalline compounds, this transition occurs over a narrow temperature range and is a reliable indicator of purity.[10][14][15] Since this compound has a very low melting point (-85°C), specialized low-temperature apparatus would be required. However, the general principle of melting point determination using the capillary method is described below.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified this compound (frozen using a suitable cooling bath) is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample.[16][17] The tube is then tapped gently to compact the sample to a height of 2-3 mm at the sealed end.[12][18]

-

Apparatus Assembly: The prepared capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath and a thermometer.[10][16] The capillary tube is positioned close to the thermometer bulb to ensure accurate temperature measurement.[12]

-

Heating: The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]

-

Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10][11][18]

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[10][14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-甲基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. athabascau.ca [athabascau.ca]

- 16. westlab.com [westlab.com]

- 17. thinksrs.com [thinksrs.com]

- 18. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Solubility of 2-Methylvaleric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 2-Methylvaleric acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound, a branched-chain carboxylic acid, is a critical parameter in various applications, including formulation development, reaction chemistry, and extraction processes. The following table summarizes the available quantitative solubility data in selected solvents.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 15,000 mg/L[1] |

| Water | Not Specified | 13 g/L[2][3] |

| Ethanol (95%) | Not Specified | 1 mL in 1 mL[4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[5][6] |

Note: The data for ethanol indicates high miscibility. Further quantitative studies are required to establish precise solubility limits across a broader range of temperatures and in other common organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

2.1. Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-